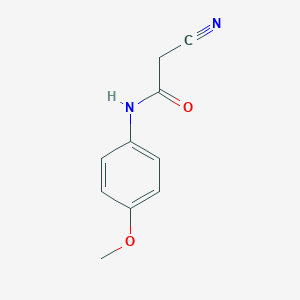

2-Cyano-N-(4-methoxyphenyl)acetamide

Description

2-Cyano-N-(4-methoxyphenyl)acetamide is a cyanated acetamide derivative characterized by a cyano group (–CN) at the α-position of the acetamide backbone and a 4-methoxyphenyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₀N₂O₂ (molecular weight: 206.20 g/mol). The compound serves as a versatile intermediate in heterocyclic synthesis, particularly in the preparation of thiophene derivatives and other bioactive molecules . Its structural features, such as the electron-donating methoxy group and the electron-withdrawing cyano group, contribute to its reactivity in nucleophilic and cyclization reactions.

Propriétés

IUPAC Name |

2-cyano-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDUTASVNHKUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202101 | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-38-7 | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5382-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(4-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acid-Catalyzed Condensation of p-Anisidine and Cyanoacetic Acid

The most widely reported method involves the direct condensation of p-anisidine (4-methoxyaniline) with cyanoacetic acid in dichloromethane (DCM) under basic conditions. N-Ethyl-N,N-diisopropylamine (DIPEA) and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are employed as coupling agents to facilitate amide bond formation.

Reaction scheme :

Key parameters :

Ester Aminolysis Using Ethyl Cyanoacetate

An alternative route utilizes ethyl cyanoacetate and p-anisidine in refluxing ethanol with catalytic sodium ethoxide . This method avoids acidic conditions, making it suitable for base-sensitive substrates.

Reaction scheme :

Key parameters :

Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Microwave irradiation significantly accelerates reaction kinetics. A solvent-free protocol involves mixing p-anisidine and ethyl cyanoacetate in 1,2,4-trichlorobenzene under microwave conditions (150°C, 15 minutes).

Reaction scheme :

Key parameters :

Catalyzed Microwave Reactions

The use of zinc chloride (ZnCl₂) as a Lewis catalyst in DMF under microwave irradiation (300 W, 100°C, 10 minutes) enhances reaction rates.

Key parameters :

Solvent-Free and Green Chemistry Approaches

Mechanochemical Grinding

A solvent-free method employs mechanochemical grinding of p-anisidine and cyanoacetic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction conditions :

Room-Temperature Synthesis

A novel approach reported in Patent WO2019186429 involves reacting cyanoacetyl chloride (generated in situ from cyanoacetic acid and oxalyl chloride) with p-anisidine in ethyl acetate at 20°C.

Reaction scheme :

Key parameters :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial methods optimize throughput using continuous flow reactors. A patented process combines p-anisidine and cyanoacetic acid in DCM with triethylamine (TEA) under pressurized flow conditions.

Key parameters :

Catalytic Amidation with Immobilized Enzymes

Emerging biocatalytic methods employ Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica.

Reaction conditions :

-

Solvent : tert-Butanol

-

Temperature : 50°C

-

Sustainability : Enzyme recyclability (5 cycles).

Comparative Analysis of Methodologies

Yield and Efficiency

Environmental and Economic Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly involving the cyano and carbonyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions often involve boiling ethanol as a solvent and the use of basic catalysts .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated that derivatives of cyanoacetanilide, including 2-cyano-N-(4-methoxyphenyl)acetamide, exhibit significant anticancer properties. For instance, compounds synthesized from this precursor were tested against various cancer cell lines (A549, HT-29, MKN-45) using the MTT assay. Several derivatives showed high potency against these cell lines, indicating their potential as anticancer agents .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has been identified as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a therapeutic target for managing type 2 diabetes mellitus. Studies suggest that this compound could enhance insulin secretion and improve glycemic control .

Material Science

- Corrosion Inhibition : Research has indicated that certain acrylamide derivatives derived from compounds like this compound can act as effective corrosion inhibitors in various environments. The presence of functional groups such as cyano and amide enhances their adsorption on metal surfaces, providing protective layers against corrosion .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Cyano-N-(4-methoxyphenyl)acetamide involves its ability to participate in condensation and substitution reactions due to the presence of active hydrogen on the C-2 position and the cyano and carbonyl groups . These reactions enable the formation of various heterocyclic compounds, which can interact with molecular targets and pathways in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following sections compare 2-cyano-N-(4-methoxyphenyl)acetamide with structurally related cyanated acetamides, focusing on synthesis, physicochemical properties, spectral data, and biological activity.

Structural and Substitutional Variations

Key structural analogs differ in substituents on the aromatic ring or the acetamide backbone:

Physicochemical Properties

Spectral Data Comparison

- ¹H NMR: Target Compound: Methoxy proton signal at δ3.80 (s, 3H), cyano-CH₂ at δ3.30 (s, 2H) . 3f: Similar methoxy signal (δ3.80) and cyano-CH₂ (δ3.30), with additional ethyl protons (δ1.45, d) . 3h: Dual methoxy signals at δ3.83 (6H), benzyl-CH₂ at δ4.20 .

- MS : All analogs show [M+1] peaks correlating with molecular weights (e.g., 219.25 for 3f) .

Activité Biologique

2-Cyano-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly its inhibitory effects on certain enzymes and its implications in cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 218.21 g/mol

- IUPAC Name : this compound

This compound features a cyano group (-C≡N), which is known to contribute to various biological activities, and a methoxyphenyl group that may enhance its interaction with biological targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities of this compound is its inhibition of the enzyme DPP-IV. DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition of this enzyme can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

- Inhibition Mechanism : The compound binds to the active site of DPP-IV, preventing substrate access and subsequent enzyme action.

- Efficacy : In vitro studies have shown that this compound exhibits significant DPP-IV inhibitory activity, making it a candidate for further research in diabetes management .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : MDA-MB-231 (breast cancer) and A-549 (lung cancer).

- Findings : The compound demonstrated significant cytotoxicity, with IC values indicating potent activity against these cancer cell lines . For instance, related compounds showed IC values as low as 0.00803 µM against A-549 cells .

Synthesis and Evaluation

A study focused on synthesizing derivatives of cyanoacetamides, including this compound, evaluated their biological activity through molecular docking studies and in vitro assays. The synthesized compounds were characterized using spectroscopic methods (IR, NMR, MS), confirming their structures .

Table of Biological Activity Results

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 2-Cyano-N-(4-methoxyphenyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxyaniline with cyanoacetyl chloride or derivatives. Critical parameters include:

- Solvents : Dichloromethane or ethanol for controlled reactivity .

- Temperature : Low temperatures (0–5°C) to manage exothermic reactions during acylation .

- Catalysts : Triethylamine or similar bases to neutralize HCl byproducts .

- Characterization : Intermediate purity is confirmed via thin-layer chromatography (TLC), while final product structure is validated using NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., methoxy, cyano, and acetamide groups) and carbon backbone .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .

- Mechanistic studies : Enzyme inhibition assays (e.g., kinase or protease targets) to identify molecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substituents) to isolate functional group contributions .

- Replication : Repeat assays in independent labs with standardized protocols .

Q. What strategies optimize the synthetic yield of this compound?

- Design of Experiments (DOE) : Screen variables (e.g., solvent polarity, temperature) to identify optimal conditions .

- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate acylation .

- Purification : Use flash chromatography or recrystallization to isolate high-purity product .

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

- Quantum chemical calculations : Simulate reaction pathways (e.g., DFT for transition states) to guide synthesis .

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. What are the challenges in analyzing degradation products of this compound under varying pH conditions?

- Analytical techniques :

- LC-MS/MS : Identify hydrolysis products (e.g., cleavage of the cyano or methoxy groups) .

- Stability studies : Monitor degradation kinetics in buffers (pH 1–13) to assess shelf-life .

Q. How do substituent modifications (e.g., cyano vs. nitro groups) influence the compound’s structure-activity relationship (SAR)?

- SAR workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.